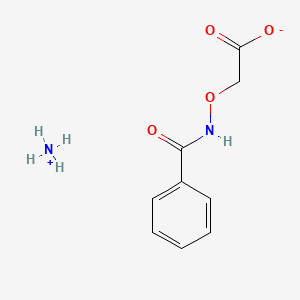
4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de 4-(4-isopropyl-5-(méthylthio)-4H-1,2,4-triazol-3-yl)pipéridine est un composé chimique appartenant à la classe des dérivés de triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dihydrochlorure de 4-(4-isopropyl-5-(méthylthio)-4H-1,2,4-triazol-3-yl)pipéridine implique généralement la formation du cycle triazole suivie de l'introduction du groupe pipéridine. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure de 4-(4-isopropyl-5-(méthylthio)-4H-1,2,4-triazol-3-yl)pipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthylthio peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le cycle triazole peut être réduit sous des conditions spécifiques.
Substitution : Le groupe pipéridine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température et le pH, sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe méthylthio peut donner des sulfoxydes ou des sulfones, tandis que la substitution nucléophile peut introduire divers groupes fonctionnels dans le cycle pipéridine.
Applications de recherche scientifique
Le dihydrochlorure de 4-(4-isopropyl-5-(méthylthio)-4H-1,2,4-triazol-3-yl)pipéridine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et antifongiques.
Médecine : Enquête sur ses applications thérapeutiques potentielles, notamment comme candidat médicament pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du dihydrochlorure de 4-(4-isopropyl-5-(méthylthio)-4H-1,2,4-triazol-3-yl)pipéridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle triazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Le groupe pipéridine peut améliorer l'affinité de liaison et la sélectivité du composé pour ses cibles. Les voies moléculaires exactes impliquées dépendent du contexte biologique spécifique dans lequel le composé est étudié.
Applications De Recherche Scientifique
4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-isopropyl-5-pyrimidineboronique
- 4-isopropyl-5-propyloctane
- 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pipéridine
Unicité
Le dihydrochlorure de 4-(4-isopropyl-5-(méthylthio)-4H-1,2,4-triazol-3-yl)pipéridine est unique en raison de sa combinaison spécifique des groupes triazole et pipéridine, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C11H22Cl2N4S |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
4-(5-methylsulfanyl-4-propan-2-yl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C11H20N4S.2ClH/c1-8(2)15-10(13-14-11(15)16-3)9-4-6-12-7-5-9;;/h8-9,12H,4-7H2,1-3H3;2*1H |
Clé InChI |
OUJFWMMFXALCCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=NN=C1SC)C2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


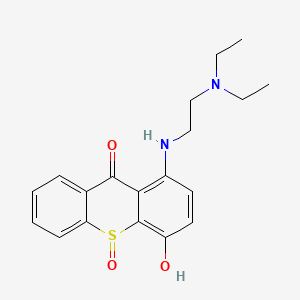
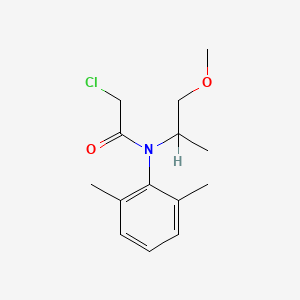
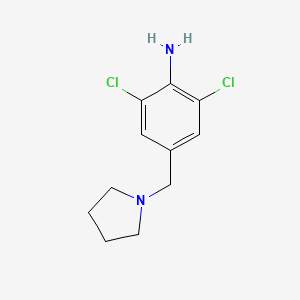
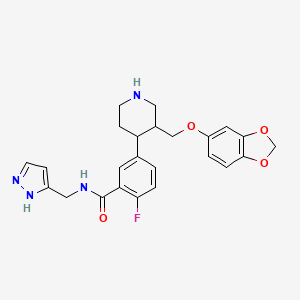
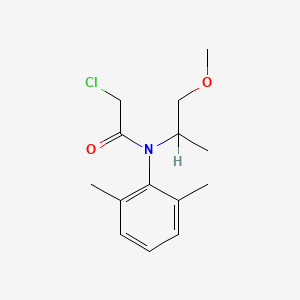
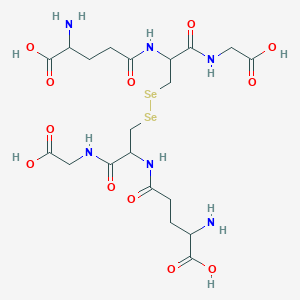
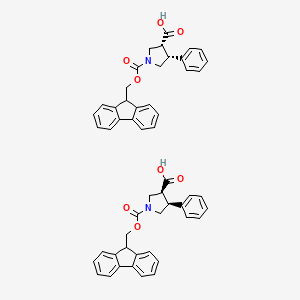
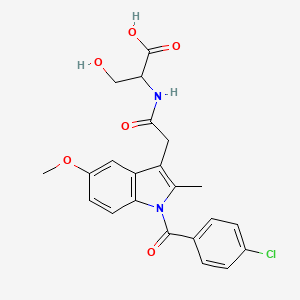
![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)


![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)

